2-Chloro-3-propoxyphenylboronic acid
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Description
2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of boronic acids and their esters, like 2-Chloro-3-propoxyphenylboronic acid, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-propoxyphenylboronic acid is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including 2-Chloro-3-propoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Overview of Research Trends
The research on 2,4-D herbicide toxicity, closely related to chlorophenoxyacetic acids, provides insights into the characteristics of toxicity and mutagenicity of such compounds. Studies are focused on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Crystallization and Polymorphism
Research on 2,6-Dimethoxyphenylboronic acid, a compound structurally related to 2-Chloro-3-propoxyphenylboronic acid, has explored its crystallization behavior. This includes the impact of surfactants on crystallization outcomes and stabilization of metastable polymorphs, which is significant for understanding the properties and applications of phenylboronic acids in various scientific domains (Semjonova & Be̅rziņš, 2022).
Electrochemical Degradation Studies
The electrochemical degradation of chloromethylphenoxy herbicides, similar in structure to 2-Chloro-3-propoxyphenylboronic acid, has been studied extensively. This research provides insights into the degradation processes, efficiency, and mechanisms involved, relevant for understanding the environmental fate and treatment of such compounds (Boye et al., 2006).
Analysis of Herbicide Residues
Methods for quantifying chlorophenoxy acid herbicides, related to 2-Chloro-3-propoxyphenylboronic acid, in environmental samples have been developed. This research is crucial for monitoring and managing the environmental impact of these herbicides (Wintersteiger, Goger, & Krautgartner, 1999).
Drug Delivery Research
The decoration of nanoparticles with phenylboronic acid, akin to 2-Chloro-3-propoxyphenylboronic acid, has been explored for tumor-targeted drug delivery. This research demonstrates the potential of boronic acid-modified nanoparticles in enhancing tumor accumulation and antitumor effect (Wang et al., 2016).
Synthesis and Catalysis
Studies on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters, related to 2-Chloro-3-propoxyphenylboronic acid, have shown significant advancements. This research is relevant for the synthesis of various functionalized aryl- and alkenyl-carboxylic acids, demonstrating the versatility of boronic esters in organic synthesis (Ukai, Aoki, Takaya, & Iwasawa, 2006).
properties
IUPAC Name |
(2-chloro-3-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDIOJOGFVJCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681523 |
Source
|
Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-propoxyphenylboronic acid | |
CAS RN |
1256345-51-3 |
Source
|
Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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